1-Benzhydryl-3-(methoxymethyl)azetidine chemical structure and IUPAC name
1-Benzhydryl-3-(methoxymethyl)azetidine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Benzhydryl-3-(methoxymethyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure and nomenclature, explore a robust synthetic route, and discuss its potential biological significance based on the activities of structurally related molecules.
Chemical Structure and Nomenclature
The foundational step in understanding any molecule is to elucidate its structure and assign a systematic name that unambiguously describes its atomic arrangement.
Chemical Structure
1-Benzhydryl-3-(methoxymethyl)azetidine is a substituted azetidine. The core of the molecule is a four-membered saturated heterocycle containing one nitrogen atom, known as an azetidine ring. This ring is substituted at two positions:
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Position 1 (the nitrogen atom): A benzhydryl group, which consists of two phenyl rings attached to a single methylene carbon, is bonded to the nitrogen atom.
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Position 3: A methoxymethyl group (-CH₂OCH₃) is attached to the third carbon of the azetidine ring.
The chemical formula for this compound is C₁₈H₂₁NO, and it has a molecular weight of 267.37 g/mol .[1] The unique three-dimensional arrangement of the strained azetidine ring, coupled with the bulky benzhydryl group, imparts specific conformational properties that are crucial for its interaction with biological targets.
Visualization of the Chemical Structure:
Caption: 2D representation of 1-Benzhydryl-3-(methoxymethyl)azetidine.
IUPAC Nomenclature
Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 1-(diphenylmethyl)-3-(methoxymethyl)azetidine .[2][3]
The naming process is as follows:
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Identify the parent heterocycle: The four-membered nitrogen-containing ring is "azetidine".
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Identify the principal functional group: In this case, there are no functional groups that would be named as a suffix.
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Identify and name the substituents:
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At position 1 (the nitrogen atom), there is a diphenylmethyl group, also commonly known as a benzhydryl group.
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At position 3, there is a methoxymethyl group.
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Number the parent ring: The nitrogen atom is assigned position 1.
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Assemble the name: The substituents are listed alphabetically, preceded by their locants.
Synthesis and Purification
A plausible and efficient method for the synthesis of 1-Benzhydryl-3-(methoxymethyl)azetidine is the Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be synthesized from the precursor, (1-benzhydrylazetidin-3-yl)methanol. The key disconnection is the ether linkage.
Retrosynthetic Pathway Diagram:
Caption: Retrosynthesis of the target molecule.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of 1-Benzhydryl-3-(methoxymethyl)azetidine from the readily available starting material, (1-benzhydrylazetidin-3-yl)methanol.[4][5]
Materials:
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(1-Benzhydrylazetidin-3-yl)methanol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane in the presence of a Lewis acid
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Step-by-Step Methodology:
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Deprotonation of the Alcohol:
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To a solution of (1-benzhydrylazetidin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This forms the sodium alkoxide intermediate.
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Ether Formation:
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Cool the reaction mixture back to 0 °C.
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Slowly add chloromethyl methyl ether (1.1 eq) to the stirred suspension.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Extraction:
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Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification:
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The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-Benzhydryl-3-(methoxymethyl)azetidine.
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Self-Validating System for Protocol Integrity
The success of this synthesis can be validated at each stage:
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Reaction Monitoring: TLC analysis should show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.
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Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 10H, Ar-H), 4.50 (s, 1H, N-CH(Ph)₂), 3.60-3.50 (m, 2H, azetidine-CH₂), 3.40 (s, 3H, O-CH₃), 3.30-3.20 (m, 2H, azetidine-CH₂), 2.80-2.70 (m, 1H, azetidine-CH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 78.0 (N-CH(Ph)₂), 75.0 (O-CH₂-), 59.0 (O-CH₃), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH) |
| Mass Spectrometry (ESI+) | m/z: 268.16 [M+H]⁺ |
Potential Applications and Biological Activity
The azetidine motif is a valuable scaffold in medicinal chemistry due to its ability to introduce three-dimensionality into molecules, which can enhance binding to biological targets. The N-benzhydryl group is a common feature in many biologically active compounds, often conferring activity at various receptors in the central nervous system.
While specific biological data for 1-Benzhydryl-3-(methoxymethyl)azetidine is not published, we can infer its potential from related compounds:
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CNS Activity: Many N-benzhydryl derivatives exhibit activity as dopamine reuptake inhibitors, antihistamines, or anticholinergics. The benzhydryl moiety is a key pharmacophore in drugs like modafinil and pipradrol.
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Enzyme Inhibition: Substituted azetidines have been explored as inhibitors for a wide range of enzymes.[6]
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Antibacterial Agents: The azetidine ring is a core component of some carbapenem antibiotics.[7]
The methoxymethyl substituent at the 3-position can modulate the molecule's polarity, solubility, and metabolic stability, potentially fine-tuning its pharmacokinetic and pharmacodynamic properties. Therefore, 1-Benzhydryl-3-(methoxymethyl)azetidine represents a promising lead compound for further investigation in drug discovery programs targeting a variety of diseases.
Conclusion
1-Benzhydryl-3-(methoxymethyl)azetidine is a structurally interesting molecule with potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a systematic approach to its nomenclature, a plausible and detailed synthetic protocol, and an estimation of its spectroscopic properties. The exploration of the biological activities of this and related compounds is a promising area for future research.
References
-
American Elements. 1-Benzhydryl-3-(methoxymethyl)azetidine. [Link]
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PrepChem.com. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]
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Arctom Scientific. 1-Benzhydryl-3-(methoxymethyl)azetidine. [Link]
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PubChem. (1-Benzhydrylazetidin-3-yl)methanol. [Link]
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ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
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American Elements. Azetidines. [Link]
- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
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International Union of Pure and Applied Chemistry. Brief Guide to the Nomenclature of Organic Chemistry. [Link]
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ResearchGate. ChemInform Abstract: Synthesis of 4‐Alkyl‐1‐benzhydryl‐2‐(methoxymethyl)azetidin‐3‐ols by Regio‐ and Stereoselec. [Link]
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Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Link]
- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
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